molecular formula C16H17N3O3 B2786478 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1428378-61-3

5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2786478
CAS No.: 1428378-61-3
M. Wt: 299.33
InChI Key: MQOPDCWBNCPQET-UHFFFAOYSA-N
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Description

5-Methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide moiety is further linked to a phenyl ring substituted with a 2-oxopiperidinyl group. However, the provided evidence lacks direct pharmacological or synthetic data for this compound, necessitating comparative analysis with structurally analogous derivatives .

Properties

IUPAC Name

5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-14(10-17-22-11)16(21)18-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPDCWBNCPQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

The 1,2-oxazole scaffold in the target compound differentiates it from oxadiazole or thiadiazole derivatives. For example:

  • 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 400716-17-8): Replacing the 1,2-oxazole with a 1,2,4-oxadiazole alters electron distribution and hydrogen-bonding capacity.
  • 3-Chloro-5-phenyl-1,2,4-thiadiazole (CAS 101495-56-1): Thiadiazole substitution introduces sulfur, which may improve metabolic stability but reduce solubility compared to oxazole-based analogs .
Table 1: Key Structural Differences
Compound Core Heterocycle Key Substituents Potential Impact
Target Compound 1,2-Oxazole 5-Methyl, 4-carboxamide, 2-oxopiperidine Balanced polarity, moderate metabolic stability
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid 1,2,4-Oxadiazole Phenyl, carboxylic acid Increased acidity, enhanced protein binding
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Chloromethyl, 4-methylphenyl Higher lipophilicity, potential CNS activity

Substituent Effects

  • Methyl Group (Position 5) : The 5-methyl group on the oxazole ring may sterically hinder enzymatic degradation, improving bioavailability compared to unmethylated analogs like 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 73217-75-1), which lacks such protection .
  • 2-Oxopiperidine Substituent : This moiety introduces a cyclic amide, likely enhancing binding to proteases or kinases. By contrast, simpler phenyl groups (e.g., in 5-phenyl-1,2,4-oxadiazol-3-amine , CAS 7788-14-9) lack this conformational rigidity .
Table 2: Analytical Data for Selected Compounds
Compound (CAS) Melting Point (°C) Solubility (mg/mL) LogP
Target Compound Not reported Not reported ~2.5*
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (400716-17-8) 210–212 1.2 (water) 1.8
2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid (236736-23-5) 145–147 0.3 (water) 3.1

*Predicted using fragment-based methods.

Biological Activity

5-Methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes an isoxazole ring, a piperidinyl moiety, and a carboxamide group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17N3O3
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 1428378-61-3

Synthesis

The synthesis typically involves the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(2-oxopiperidin-1-yl)aniline using coupling reagents such as EDCI and triethylamine in dichloromethane. The final product is purified through recrystallization or chromatography.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies on oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including HCT116 (colorectal carcinoma) and HeLa (cervical carcinoma) cells. These studies utilized MTT assays to determine IC50 values, revealing that certain derivatives can inhibit cancer cell proliferation effectively .

CompoundCell LineIC50 Value (µg/mL)
This compoundHCT116TBD
Example Compound 7fHCT1166.76
Example Compound 7fA549193.93

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Anti-Apoptotic Proteins : Similar compounds have been shown to inhibit proteins that prevent apoptosis, promoting cancer cell death.
  • Regulation of Apoptotic Pathways : Modulation of key apoptotic proteins and activation of caspases are critical for inducing apoptosis in cancer cells.
  • Cell Cycle Arrest : Compounds can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between the compound and various biological targets implicated in cancer therapy. These studies help elucidate binding affinities and interactions with proteins such as Caspase 9 and MDM2, which are crucial in the regulation of apoptosis and cancer progression .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Case Study on Apixaban Analogs : Research indicates that structural analogs of Apixaban (a direct factor Xa inhibitor) exhibit similar biological activities, suggesting a potential pathway for anticoagulant therapy.
  • Antiproliferative Activity : A study on a series of oxadiazole derivatives demonstrated that modifications in their structure could lead to enhanced antiproliferative activity against specific cancer cell lines .

Q & A

Q. What are the recommended synthetic pathways for 5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide, and what challenges arise during optimization?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxazole ring via cyclization of a β-ketoamide intermediate using reagents like POCl₃ or DCC.
  • Step 2: Introduction of the 2-oxopiperidinyl group via nucleophilic aromatic substitution (SNAr) on a para-fluorophenyl precursor.
  • Step 3: Final coupling of the oxazole-carboxamide moiety using carbodiimide-mediated amidation .

Challenges:

  • Low yields in SNAr due to steric hindrance from the oxazole ring.
  • Purification difficulties caused by byproducts from incomplete cyclization.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy: Confirm substituent positions (e.g., ¹H NMR: δ 2.35 ppm for methyl on oxazole; δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.121) and isotopic patterns .
  • HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in modulating biological targets?

  • Oxazole Core: Essential for binding to kinase domains (e.g., inhibition of JAK/STAT pathways) .
  • 2-Oxopiperidinyl Group: Enhances solubility and modulates selectivity toward GPCRs (e.g., serotonin receptors) compared to non-piperidinyl analogs .
  • Methyl Substituent: Reduces metabolic degradation by cytochrome P450 enzymes, improving plasma half-life .

Q. How can researchers resolve contradictions in biological activity data across assay models?

  • Case Study: Discrepancies in IC₅₀ values for kinase inhibition (e.g., 12 nM in cell-free vs. 50 nM in cellular assays).
  • Methodology:
    • Assay Conditions: Compare ATP concentrations (1 mM vs. physiological 10 mM) affecting competitive inhibition .
    • Membrane Permeability: Use Caco-2 cell assays to quantify passive diffusion limitations .
    • Metabolite Interference: Screen for active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .

Q. What strategies are effective for identifying off-target interactions of this compound?

  • Proteome-Wide Screening: Utilize affinity chromatography with immobilized compound and MS-based identification .
  • In Silico Docking: Prioritize targets using molecular dynamics simulations (e.g., AutoDock Vina) .
  • Secondary Assays: Validate hits with orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Challenges

Q. How can researchers improve the metabolic stability of this compound during preclinical development?

  • Deuterium Incorporation: Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug Design: Mask the carboxamide as an ester to enhance oral bioavailability .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

  • Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hours), and acidic/basic hydrolysis.
  • LC-HRMS: Identify major degradants (e.g., oxazole ring-opening products at m/z 215.08) .
  • XRD: Confirm crystallinity loss after thermal stress, impacting formulation stability .

Data Interpretation and Validation

Q. How should researchers address low reproducibility in cytotoxicity assays?

  • Standardization: Use synchronized cell lines (e.g., HeLa cells at 80% confluency) and control for passage number.
  • Compound Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .
  • Endpoint Validation: Combine MTT assays with live/dead staining (e.g., propidium iodide) .

Q. What computational tools are recommended for predicting the pharmacokinetic profile of this compound?

  • ADMET Prediction: Use SwissADME to estimate logP (2.8), CNS permeability (low), and P-gp substrate likelihood .
  • MD Simulations: Simulate blood-brain barrier penetration using CHARMM force fields .

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